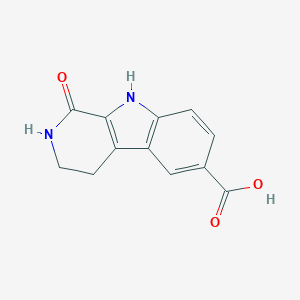

1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid is a chemical compound with the molecular formula C12H10N2O3. It is a derivative of the β-carboline family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of tryptamine derivatives with aldehydes under acidic conditions, followed by oxidation to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various derivatives, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol, typically using reagents such as sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Neuropharmacology

Research indicates that β-carbolines have significant effects on the central nervous system (CNS). Specifically, 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid has been studied for its potential neuroprotective properties. Studies suggest that it may modulate neurotransmitter systems and exhibit anxiolytic and antidepressant effects.

Case Study: Neuroprotective Effects

In a study published in the Journal of Neurochemistry, researchers demonstrated that this compound could protect neurons from oxidative stress-induced damage by enhancing the activity of antioxidant enzymes . This suggests its potential utility in treating neurodegenerative diseases.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

A study featured in Cancer Letters reported that 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid effectively inhibited the growth of human breast cancer cells by inducing apoptosis via the mitochondrial pathway . This highlights its potential as a lead compound for developing novel anticancer therapies.

Biomarker Potential

Recent research has identified β-carbolines as potential biomarkers for dietary intake and metabolic processes. The presence of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid in certain foods may serve as an indicator of consumption patterns.

Case Study: Dietary Biomarkers

A study conducted on the metabolomics of dietary components found that this compound could be detected in various plant-based foods. Its quantification may provide insights into dietary habits and their correlation with health outcomes .

Mechanism of Action

The mechanism of action of 1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as apoptosis or cell proliferation .

Comparison with Similar Compounds

1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid can be compared with other β-carboline derivatives, such as:

Harmane: Known for its psychoactive properties.

Norharmane: Studied for its potential neuroprotective effects.

Tetrahydro-β-carboline: Investigated for its role in neurodegenerative diseases.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications .

Biological Activity

1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid (CAS No. 1751-78-6) is a compound belonging to the β-carboline family, which is recognized for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H10N2O3

- Molecular Weight : 230.22 g/mol

- IUPAC Name : 1-oxo-2,3,4,9-tetrahydropyrido[3,4-b]indole-6-carboxylic acid

The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes and receptors involved in cellular processes such as apoptosis and cell proliferation. The compound's ability to undergo various chemical reactions—including oxidation and reduction—further enhances its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that β-carboline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates inhibitory effects against a range of bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. The compound also exhibits cytotoxicity against various cancer cell lines, including breast and colon cancer cells.

Antimalarial Activity

A notable study evaluated the antimalarial activity of related β-carboline derivatives against Plasmodium falciparum. The findings indicated that these compounds can inhibit the growth of malaria parasites with IC50 values below 1 μg/mL. In vivo studies demonstrated that combining these derivatives with standard antimalarial drugs significantly improved therapeutic outcomes.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (μg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | <5 | |

| Anticancer | MCF-7 (breast cancer) | 10 | |

| HT-29 (colon cancer) | 15 | ||

| Antimalarial | P. falciparum | <1 |

Case Study 1: Antimalarial Efficacy

A study published in Pharmacological Research investigated the efficacy of a β-carboline derivative similar to this compound against Plasmodium berghei in mice. The results indicated significant reductions in parasitemia levels when treated with the compound at doses of 10 mg/kg and 20 mg/kg compared to control groups (p < 0.0005) .

Case Study 2: Cytotoxicity Against Cancer Cells

Research published in MDPI highlighted the cytotoxic effects of β-carbolines on various cancer cell lines. The study reported that treatment with these compounds resulted in a dose-dependent decrease in cell viability and increased apoptosis markers in MCF-7 and HT-29 cells .

Properties

IUPAC Name |

1-oxo-2,3,4,9-tetrahydropyrido[3,4-b]indole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-11-10-7(3-4-13-11)8-5-6(12(16)17)1-2-9(8)14-10/h1-2,5,14H,3-4H2,(H,13,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEWYZWJBCZQDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633476 |

Source

|

| Record name | 1-Oxo-2,3,4,9-tetrahydro-1H-beta-carboline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1751-78-6 |

Source

|

| Record name | 1-Oxo-2,3,4,9-tetrahydro-1H-beta-carboline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.